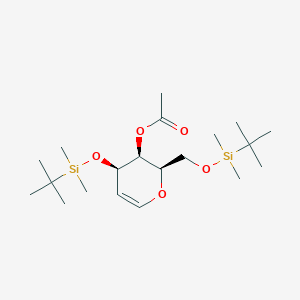
Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Descripción general
Descripción
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine ligand . It is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, enantioselective hydrogenations, Josiphos analog as a catalyst for asymmetric hydrogenation, and ligands used in asymmetric hydrovinylation reactions .
Synthesis Analysis
This compound is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and enantioselective hydrogenations .Molecular Structure Analysis
The molecular formula of Bis(3,5-di(trifluoromethyl)phenyl)phosphine is C16H7F12P . Its molecular weight is 458.18 .Chemical Reactions Analysis
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is used in various types of reactions. It is suitable for Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Aplicaciones Científicas De Investigación
Phosphine Ligand
“Bis(3,5-di(trifluoromethyl)phenyl)phosphine” is a type of phosphine ligand . Phosphine ligands are a class of ligands made up of phosphorus and are often used in coordination chemistry and homogeneous catalysis.
Catalyst for Cross-Coupling Reactions
This compound is suitable as a catalyst for various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Hiyama Coupling
- Heck Reaction
Synthesis of Chiral Phosphine-Aminophosphine Ligands
“Bis(3,5-di(trifluoromethyl)phenyl)phosphine” can be used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands . These ligands are then used for rhodium-catalyzed asymmetric hydrogenation .
Ligand for Palladium-Catalyzed Stereoselective Allylation Reactions
This compound can also serve as a ligand for palladium-catalyzed stereoselective allylation reactions . This reaction is a key step in the synthesis of many organic compounds.
Ligand for Enantioselective Hydrogenations
“Bis(3,5-di(trifluoromethyl)phenyl)phosphine” can be used as a ligand for enantioselective hydrogenations . This process is crucial in the production of chiral molecules in the pharmaceutical industry.
Synthesis of Josiphos Analog
Finally, this compound can be used in the synthesis of a Josiphos analog . Josiphos ligands are a type of chiral diphosphines used in asymmetric catalysis.
Mecanismo De Acción
Target of Action
Bis(3,5-di(trifluoromethyl)phenyl)phosphine is primarily used as a ligand in various catalytic reactions . Its primary targets are the reactants in these reactions, where it plays a crucial role in facilitating the reaction process.
Mode of Action
This compound interacts with its targets by binding to them and promoting organic transformations . It is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by Bis(3,5-di(trifluoromethyl)phenyl)phosphine can vary depending on the specific reaction it is involved in. It is commonly used in buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, hiyama coupling, and heck reactions .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in an organism or reaction system.
Result of Action
The result of Bis(3,5-di(trifluoromethyl)phenyl)phosphine’s action is the successful facilitation of various reactions. For example, it can be used as a catalyst in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation .
Action Environment
The efficacy and stability of Bis(3,5-di(trifluoromethyl)phenyl)phosphine can be influenced by various environmental factors. For instance, its solubility might affect its performance in different solvents. Additionally, its melting point (69-73 °C ) could also influence its stability under different temperature conditions.
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQIBIWGQUJMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408397 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166172-69-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)




![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)



![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)
